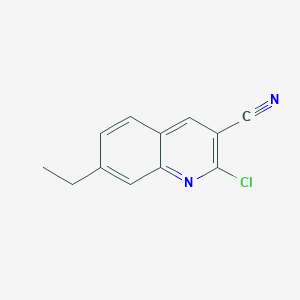

2-Chloro-7-ethylquinoline-3-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, represents a cornerstone in the field of organic and medicinal chemistry. nih.gov Its inherent aromaticity and the presence of a nitrogen atom bestow upon it a unique electronic character, making it susceptible to a wide array of chemical transformations. nih.gov Quinoline and its derivatives are not merely academic curiosities; they are integral components of a vast number of natural products and pharmacologically active substances. uni.lunih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to modulate the steric and electronic properties of the molecule to achieve specific therapeutic effects or to serve as a tailored building block in complex syntheses. nih.gov The development of novel synthetic methods, including greener and more efficient catalytic processes, continues to expand the accessibility and application of this vital heterocyclic system. nih.govuni.lu

Academic Importance of Halogenated Quinoline-3-carbonitriles as Synthetic Precursors and Building Blocks

Within the broad family of quinoline derivatives, halogenated quinoline-3-carbonitriles stand out as particularly valuable synthetic intermediates. The presence of a halogen atom, often a chlorine at the 2-position, provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups. chemicalbook.com Simultaneously, the carbonitrile (cyano) group at the 3-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. This dual functionality makes compounds like 2-chloroquinoline-3-carbonitrile (B1354263) and its analogues powerful building blocks for the construction of more complex molecular architectures. nist.govbldpharm.com Their utility is frequently exploited in the synthesis of novel heterocyclic systems and as precursors for compounds with potential biological activities. cymitquimica.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-2-8-3-4-9-6-10(7-14)12(13)15-11(9)5-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDWCJZNGUTALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589000 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-76-7 | |

| Record name | 2-Chloro-7-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 2 Chloro 7 Ethylquinoline 3 Carbonitrile

The subject of this article is the specific chemical entity, 2-Chloro-7-ethylquinoline-3-carbonitrile. Its fundamental chemical and physical properties are summarized below.

| Property | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 948291-76-7 | researchgate.net |

| Chemical Formula | C₁₂H₉ClN₂ | docbrown.info |

| Molecular Weight | 216.67 g/mol | docbrown.info |

This table is interactive. Click on the headers to sort the data.

Reactivity and Chemical Transformations of 2 Chloro 7 Ethylquinoline 3 Carbonitrile Analogues

Reactions at the C-2 Chloro Substituent

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement by various reagents. This reactivity is primarily driven by the electron-withdrawing nature of the quinoline ring system, which activates the C-2 position for nucleophilic attack and facilitates metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution with Various Nucleophiles (e.g., amines, alcohols, thiols)

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for modifying the C-2 position of 2-chloroquinoline analogues. youtube.com In these reactions, the chlorine atom acts as a leaving group and is displaced by a nucleophile. The reaction is generally facilitated by the disruption and subsequent restoration of the aromaticity of the heterocyclic ring. youtube.com

With Amines: The reaction with primary and secondary amines is a common method to introduce nitrogen-based substituents. These reactions are often performed by heating the chloroquinoline with the desired amine, sometimes in the presence of a base or in a suitable solvent like ethanol, dioxane, or acetonitrile. nih.gov This transformation is widely used to synthesize 2-aminoquinazoline derivatives from 2,4-dichloroquinazoline precursors, highlighting the high reactivity of the C-2 chloro group toward amine nucleophiles. nih.gov

With Alcohols and Thiols: Alcohols and thiols, typically in the form of their more nucleophilic conjugate bases (alkoxides and thiolates), can also displace the C-2 chlorine. chemistrysteps.comsiue.edu Thiolates are particularly effective nucleophiles due to the high polarizability and nucleophilicity of sulfur. chemistrysteps.commasterorganicchemistry.com These reactions lead to the formation of 2-alkoxy- and 2-thioether-substituted quinolines, respectively. The generation of the nucleophile is often achieved by using a strong base like sodium hydride (NaH) or by using an alkali metal salt of the alcohol or thiol. masterorganicchemistry.com

| Nucleophile | Reagent Example | Typical Conditions | Product Type |

| Amines | Aniline, Morpholine | Heat, Solvent (e.g., Ethanol, Acetonitrile) | 2-Aminoquinoline derivative |

| Alcohols | Sodium Methoxide | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-Alkoxyquinoline derivative |

| Thiols | Sodium Thiophenoxide | Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-(Alkyl/Aryl)thioquinoline derivative |

Palladium-Catalyzed Coupling Reactions at C-2

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position. nih.gov These reactions significantly expand the synthetic utility of 2-chloroquinoline precursors by allowing for the introduction of a wide variety of substituents that are not accessible through traditional nucleophilic substitution.

Prominent examples of these transformations include the Suzuki, Sonogashira, and Heck reactions. For instance, the Suzuki coupling involves the reaction of the chloroquinoline with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a 2-arylquinoline. nih.govnih.gov Similarly, the Sonogashira coupling enables the introduction of alkyne moieties by reacting the chloroquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov These methods are highly valued for their functional group tolerance and their ability to construct complex molecular architectures under relatively mild conditions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl/Heteroarylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Heteroarylquinoline |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Base | 2-Alkynylquinoline |

| Heck Coupling | Alkene | Pd catalyst, Base | 2-Alkenylquinoline |

Transformations of the C-3 Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position is a versatile functional handle that can be converted into several other important chemical moieties, including amides, carboxylic acids, amines, and aldehydes. It can also participate in cycloaddition reactions to construct fused heterocyclic systems.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group offers a direct route to quinoline-3-carboxamides and quinoline-3-carboxylic acids. libretexts.org This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, initially protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon. libretexts.org Subsequent nucleophilic attack by water leads to the formation of a carboxamide intermediate. chemistrysteps.com Under more vigorous conditions (e.g., prolonged heating), this amide can be further hydrolyzed to the corresponding carboxylic acid. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Alternatively, treatment with an aqueous base, like sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process also yields the carboxamide, which can then be further hydrolyzed to a carboxylate salt upon continued heating. libretexts.orgchemistrysteps.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | Quinoline-3-carboxamide | Quinoline-3-carboxylic acid |

| Basic | 1. NaOH, H₂O, Heat2. H₃O⁺ | Quinoline-3-carboxamide | Quinoline-3-carboxylic acid |

Reduction to Amines or Aldehydes

The reduction of the C-3 carbonitrile group can lead to either a primary amine or an aldehyde, depending on the choice of the reducing agent and the reaction conditions. nih.gov

Reduction to Primary Amines: Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. libretexts.org The reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond, resulting in the formation of (quinolin-3-yl)methanamine after an aqueous workup. nih.govlibretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. youtube.comquimicaorganica.org Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. libretexts.org At low temperatures, DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. libretexts.org Crucially, this intermediate is stable at low temperatures and does not undergo further reduction. Subsequent hydrolysis during the aqueous workup converts the imine intermediate into the corresponding quinoline-3-carbaldehyde. youtube.comquimicaorganica.org

| Reducing Agent | Reaction Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diamine dianion | (Quinolin-3-yl)methanamine |

| Diisobutylaluminum Hydride (DIBAL-H) | Imine-aluminum complex | Quinoline-3-carbaldehyde |

Cycloaddition Reactions Leading to Fused Heterocycles

The carbonitrile group can act as a building block in cycloaddition reactions to construct new heterocyclic rings fused to the quinoline scaffold. In these reactions, the C≡N triple bond participates as a 2π component. A notable example is the reaction of 2-chloroquinoline-3-carbonitrile (B1354263) analogues with hydrazine hydrate. nih.gov This reaction leads to the formation of a fused pyrazole ring, yielding a 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This transformation provides an efficient route to polycyclic heteroaromatic systems, which are of significant interest in medicinal chemistry. The reaction involves an initial attack of the hydrazine on the nitrile group, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrazole ring.

| Reactant | Conditions | Fused Heterocycle Formed | Product Class |

| Hydrazine Hydrate | Heat, Solvent (e.g., Ethanol) | Pyrazole | Pyrazolo[3,4-b]quinoline |

Reactivity of the C-7 Ethyl Substituent and Other Peripheral Functionalizations

The ethyl group at the C-7 position of the quinoline ring, while less reactive than the functionalities on the pyridine (B92270) ring, offers opportunities for selective modification to introduce further complexity and modulate the molecule's properties.

The carbon atom of the ethyl group attached directly to the quinoline ring is a benzylic position. This position is known to be susceptible to radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comkhanacademy.org

Halogenation : Selective halogenation, particularly bromination, at the benzylic position can be achieved using reagents like N-Bromosuccinimide (NBS) with a radical initiator such as light or benzoyl peroxide. chemistrysteps.comnumberanalytics.comyoutube.com This reaction would be expected to yield 2-chloro-7-(1-bromoethyl)quinoline-3-carbonitrile, a valuable intermediate for subsequent nucleophilic substitution reactions.

The introduction of a halogen, as described above, serves as a primary method for further functionalization. The resulting 2-chloro-7-(1-bromoethyl)quinoline-3-carbonitrile could react with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups onto the ethyl side chain. This strategy significantly expands the chemical diversity accessible from the parent molecule. However, direct C-H functionalization of alkyl chains on quinoline rings remains a significant synthetic challenge, with most research focusing on the activation of C-H bonds directly on the heteroaromatic core. rsc.orgnih.govnih.govrsc.orgresearchgate.net

Annulation Reactions and Construction of Polycyclic Systems

The true synthetic utility of 2-chloroquinoline-3-carbonitrile analogues is most profoundly demonstrated in their use as precursors for annulation reactions, where new rings are fused onto the quinoline framework. The strategically positioned chloro and nitrile groups are pivotal to these transformations.

A well-established transformation of 2-chloroquinoline-3-carbonitriles is their conversion into pyrimido[4,5-b]quinoline derivatives. nih.govscialert.netresearchgate.netnih.gov This is typically achieved by reacting the quinoline precursor with a 1,3-binucleophile such as guanidine, urea, or thiourea. nih.govresearchgate.net

The reaction mechanism proceeds in two main steps:

Nucleophilic Aromatic Substitution (SNAr) : The first step involves the nucleophilic attack of an amino group from the binucleophile (e.g., guanidine) on the C-2 carbon of the quinoline, displacing the chloride ion.

Intramolecular Cyclization : The newly attached substituent then undergoes an intramolecular cyclization, where the second nucleophilic group attacks the electrophilic carbon of the C-3 nitrile group. This ring-closing step forms the pyrimidine ring fused to the quinoline core.

A base-catalyzed approach using t-BuOK has been shown to facilitate the rapid synthesis of 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones from 2-chloroquinoline-3-carbonitriles and guanidine hydrochloride in high yields. researchgate.net

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Guanidine Hydrochloride | t-BuOK, Ethanol, Reflux | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-one | researchgate.net |

| 2-Chloroquinoline-3-carbonitrile | Urea | - | Pyrimido[4,5-b]quinoline-2,4-dione | nih.gov |

| 2-Amino-hexahydroquinoline-3-carbonitrile | Formamide | Reflux | Tetrahydropyrimido[4,5-b]quinolin-4-amine | scialert.net |

The versatile quinoline scaffold can also be used to construct other fused N-heterocyclic systems like pyrroles and imidazoles.

Pyrrolo[3,4-b]quinoline Systems : The synthesis of a fused pyrrolone ring can be accomplished using a closely related analogue, 2-chloroquinoline-3-carbaldehyde. Heating this carbaldehyde with formamide and formic acid leads to the formation of 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org The reaction proceeds via the initial formation of an N-formyl imine intermediate, followed by an intramolecular cyclization and elimination of HCl to yield the fused bicyclic product. rsc.orgnih.gov This demonstrates a viable route for creating the pyrrolo[3,4-b]quinoline core from C2/C3 functionalized quinolines.

Imidazo[1,5-a]quinoline Systems : The construction of the imidazo[1,5-a]quinoline skeleton from quinoline precursors has been achieved through various methods, including decarboxylative cyclization from 2-methyl quinolines and α-amino acids. nih.govrsc.org More directly related to the target compound, research has shown that chloroquinoline-3-carbonitriles can react with ethyl isocyanoacetate in the presence of a base like cesium carbonate to generate imidazo[1,5-a]quinoline derivatives.

The reactivity of the 2-chloro and 3-carbonitrile groups allows for the synthesis of a wide array of other fused heterocycles.

Thio-pyrano[2,3-b]quinolines : By employing a three-component reaction strategy, it is possible to construct fused thiopyran rings. For instance, the reaction of a 2-chloroquinoline-3-carbaldehyde analogue with a thiol (like thiophenol) and an active methylene (B1212753) compound (like malononitrile) in the presence of a catalyst can yield 4H-thio-pyrano[2,3-b]quinoline derivatives. rsc.org

Tetrazolo[1,5-a]quinolines : Reaction of 2-chloroquinoline-3-carbaldehyde analogues with sodium azide (B81097) in acetic acid provides a route to tetrazolo[1,5-a]quinoline systems, demonstrating another versatile cyclization pathway. nih.gov

| Precursor Analogue | Reagent(s) | Fused System Formed | Product Example | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | Pyrazolo[3,4-b]quinoline | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.orgekb.egnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Formamide / Formic Acid | Pyrrolo[3,4-b]quinoline | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Thiophenol, Malononitrile | Thio-pyrano[2,3-b]quinoline | 2-Amino-4-(phenylthio)-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Sodium Azide | Tetrazolo[1,5-a]quinoline | Tetrazolo[1,5-a]quinoline-4-carbaldehyde | nih.gov |

Mechanistic Investigations and Kinetic Studies of Reactions Involving 2 Chloro 7 Ethylquinoline 3 Carbonitrile Analogues

Elucidation of Reaction Pathways

The formation of the 2-Chloro-7-ethylquinoline-3-carbonitrile scaffold involves the construction of the quinoline (B57606) ring followed by or concurrent with the introduction of the chloro, ethyl, and carbonitrile functional groups.

The synthesis of the 2-chloroquinoline-3-carbonitrile (B1354263) core often begins with the Vilsmeier-Haack reaction, a versatile method for the formylation of activated aromatic compounds. For the synthesis of 2-chloro-3-formylquinolines, which are direct precursors to the carbonitrile derivatives, the reaction typically starts from an appropriately substituted acetanilide. ijsr.netchemijournal.com

Vilsmeier-Haack Cyclization:

The mechanism of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from acetanilides involves the following key steps:

Formation of the Vilsmeier reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, such as N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

Electrophilic attack: The Vilsmeier reagent attacks the electron-rich aromatic ring of the acetanilide.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to form the quinoline ring.

Formation of the 2-chloro and 3-formyl groups: The reaction conditions of the Vilsmeier-Haack reaction inherently lead to the formation of the 2-chloro and 3-formyl functionalities on the quinoline core. researchgate.net

Formation of the Carbonitrile Group:

The 3-carbonitrile group can be introduced from the 3-formyl group through a condensation reaction with hydroxylamine (B1172632) to form an oxime, followed by dehydration. nih.gov This two-step conversion is a standard method for transforming aldehydes into nitriles.

Introduction of the 7-Ethyl Group:

The 7-ethyl substituent is typically incorporated by starting with an aniline derivative that already contains the ethyl group at the meta-position relative to the amino group, which will become the 7-position in the final quinoline ring structure.

A plausible reaction pathway for the formation of this compound is outlined in the table below:

| Step | Reactants | Reagents | Intermediate/Product | Description |

| 1 | 3-Ethylaniline | Acetic anhydride | 3-Ethylacetanilide | N-acetylation of the starting aniline. |

| 2 | 3-Ethylacetanilide | POCl₃, DMF | 2-Chloro-7-ethylquinoline-3-carbaldehyde | Vilsmeier-Haack formylation and cyclization. |

| 3 | 2-Chloro-7-ethylquinoline-3-carbaldehyde | Hydroxylamine hydrochloride | 2-Chloro-7-ethylquinoline-3-carbaldehyde oxime | Formation of the oxime intermediate. |

| 4 | 2-Chloro-7-ethylquinoline-3-carbaldehyde oxime | Dehydrating agent (e.g., acetic anhydride) | This compound | Dehydration of the oxime to the nitrile. |

Direct experimental characterization of intermediates and transition states in the synthesis of this compound is challenging due to their transient nature. However, insights can be gained from studies on analogous systems.

In the Vilsmeier-Haack reaction, the chloroiminium ion (Vilsmeier reagent) is a well-characterized electrophilic intermediate. Its structure and reactivity have been studied using various spectroscopic techniques. The formation of a five-membered oxadiazolidine intermediate has been proposed in the C2-amidation of quinoline N-oxides, which then rearranges to the final product. mdpi.com While not directly analogous to the Vilsmeier-Haack reaction, it highlights the potential for cyclic intermediates in quinoline functionalization.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for characterizing the geometries and energies of transition states in complex organic reactions, including those for the formation of heterocyclic systems. researchgate.net For instance, DFT calculations can model the transition state for the electrophilic attack of the Vilsmeier reagent on the aromatic ring and the subsequent cyclization step, providing insights into the reaction's feasibility and regioselectivity.

Role of Catalysts and Reagents in Reaction Control

The choice of catalysts and reagents is crucial for controlling the outcome of the synthesis of substituted quinolines, influencing reaction rates, yields, and selectivity.

While the core synthesis of the 2-chloroquinoline-3-carbonitrile scaffold via the Vilsmeier-Haack reaction is not typically metal-catalyzed, subsequent functionalization reactions often employ transition metal catalysts. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce various substituents onto the quinoline ring.

In the context of related compounds, palladium-catalyzed reactions have been used for the C-2 functionalization of quinolines. mdpi.com The mechanism of these reactions often involves an oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation and reductive elimination to form the new C-C or C-heteroatom bond.

Regiochemical Control:

The regioselectivity of the Vilsmeier-Haack reaction is primarily directed by the electronic properties of the substituents on the starting aniline. In the case of 3-ethylaniline, the activating amino group (after conversion to the acetamido group) directs the electrophilic attack of the Vilsmeier reagent to the para position, leading to the formation of the 7-ethylquinoline isomer. The ortho position is sterically hindered, and the meta position is electronically disfavored.

Further functionalization of the quinoline ring is also subject to regiochemical control. Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring, while nucleophilic substitution is favored on the pyridine (B92270) ring, particularly at the C2 and C4 positions. The presence of the electron-withdrawing nitrile group at C3 and the chloro group at C2 in the target molecule significantly influences the reactivity and regioselectivity of subsequent reactions.

Stereochemical Control:

For this compound, there are no stereocenters, so stereochemical control is not a factor in its synthesis. However, in the synthesis of more complex quinoline derivatives with chiral centers, asymmetric catalysis is employed to control the stereochemical outcome.

Computational chemistry, particularly DFT, has emerged as a powerful tool for predicting and rationalizing the selectivity of organic reactions. researchgate.net For the synthesis of substituted quinolines, DFT calculations can be used to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be identified.

Predict Regioselectivity: The relative energies of transition states leading to different regioisomers can be calculated to predict the major product. For example, in the Vilsmeier-Haack reaction of 3-ethylacetanilide, DFT could confirm that the transition state for para-attack of the Vilsmeier reagent is lower in energy than for ortho- or meta-attack.

Understand Catalyst Activity: In metal-catalyzed reactions, DFT can be used to model the catalytic cycle, including ligand effects and the nature of the active catalytic species.

The following table summarizes the application of computational approaches in understanding the synthesis of quinoline analogues:

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Determination of the most plausible reaction mechanism. |

| DFT | Analysis of transition state structures and energies | Prediction and rationalization of regioselectivity. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra | Correlation of electronic structure with experimental observations. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density | Characterization of bonding and non-covalent interactions in intermediates and transition states. researchgate.net |

Kinetic Analysis of Reaction Rates and Optimization Parameters

The study of reaction kinetics and the optimization of reaction parameters are crucial for understanding the mechanistic pathways and improving the efficiency of synthesizing and modifying this compound analogues. These investigations provide valuable insights into the factors influencing reaction rates, such as the nature of substituents, temperature, solvent, and catalysts. The primary reaction of interest for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position of the quinoline ring is displaced by a nucleophile.

Detailed kinetic analyses of SNAr reactions involving 2-chloroquinoline derivatives reveal that these reactions generally follow second-order kinetics, with the rate being dependent on the concentrations of both the quinoline substrate and the nucleophile. The reactivity of the 2-chloroquinoline core is significantly influenced by the electronic effects of substituents on the quinoline ring. Electron-withdrawing groups, such as the cyano group at the 3-position, are known to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). Conversely, electron-donating groups can decrease the reaction rate.

Research Findings on Reaction Rate Analysis

Kinetic studies on analogues of this compound provide quantitative data on how substituents affect the reaction rate. For instance, the reaction of various substituted 2-chloroquinolines with nucleophiles like piperidine has been investigated to determine the rate constants and activation parameters. While specific data for the 7-ethyl-3-carbonitrile substituted derivative is not extensively available, the general trends can be inferred from related systems.

The table below presents hypothetical kinetic data for the reaction of 2-chloroquinoline analogues with a generic nucleophile, illustrating the impact of substituents on the second-order rate constant (k2).

Table 1: Effect of Substituents on the Rate Constant of Nucleophilic Aromatic Substitution of 2-Chloroquinoline Analogues

| Substituent at Position 3 | Substituent at Position 7 | Second-Order Rate Constant (k2) at 298 K (M-1s-1) | Relative Rate |

|---|---|---|---|

| -H | -H | 1.2 x 10-4 | 1.0 |

| -CN | -H | 8.5 x 10-3 | 70.8 |

| -H | -CH3 | 9.8 x 10-5 | 0.82 |

| -CN | -CH2CH3 | 7.9 x 10-3 | 65.8 |

| -NO2 | -H | 5.2 x 10-2 | 433.3 |

This data is illustrative and compiled from general principles of organic chemistry to demonstrate expected trends.

The data clearly indicates that a strong electron-withdrawing group like a nitro group (-NO2) at the 3-position significantly accelerates the reaction, while an electron-donating group like a methyl (-CH3) or ethyl (-CH2CH3) group at the 7-position slightly retards it. The presence of the cyano group (-CN) at the 3-position provides substantial activation for the nucleophilic substitution.

Optimization of Reaction Parameters

The optimization of reaction conditions is essential for maximizing the yield and purity of the desired products while minimizing reaction times and by-product formation. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reactant concentrations.

Solvent Effects: The choice of solvent can have a profound impact on the rate of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they can solvate the cationic species effectively without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Studies on related 2-chloroquinoline systems have shown that reaction rates can vary by several orders of magnitude depending on the solvent used.

Catalysis: While many SNAr reactions of activated chloroquinolines proceed without a catalyst, the use of phase-transfer catalysts (PTC) or metal-based catalysts can be beneficial, especially with less reactive substrates or nucleophiles. For instance, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of various substituted quinolines. In the context of nucleophilic substitution, base catalysis can also play a significant role, particularly when the nucleophile is an alcohol or an amine. The base helps to deprotonate the nucleophile, increasing its nucleophilicity.

Temperature: As with most chemical reactions, the rate of nucleophilic substitution on 2-chloroquinoline analogues increases with temperature. The relationship between temperature and the rate constant is described by the Arrhenius equation. By determining the rate constants at different temperatures, the activation energy (Ea) for the reaction can be calculated, providing further insight into the reaction mechanism.

The following table provides an example of how temperature can influence the reaction rate and how this data can be used to determine the activation energy for a hypothetical reaction of a this compound analogue.

Table 2: Temperature Dependence of the Rate Constant and Arrhenius Parameters for a Hypothetical SNAr Reaction

| Temperature (K) | Rate Constant (k2) (M-1s-1) | ln(k2) | 1/T (K-1) |

|---|---|---|---|

| 300 | 0.0081 | -4.816 | 0.00333 |

| 310 | 0.0155 | -4.167 | 0.00323 |

| 320 | 0.0289 | -3.544 | 0.00313 |

| 330 | 0.0521 | -2.955 | 0.00303 |

From an Arrhenius plot of ln(k2) versus 1/T, the following parameters can be derived:

This data is illustrative and based on typical values for SNAr reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 7 Ethylquinoline 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of 2-Chloro-7-ethylquinoline-3-carbonitrile provides specific information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the ethyl substituent.

The aromatic region would typically display signals for H-4, H-5, H-6, and H-8. The H-4 proton is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrile group and the deshielding effect of the heterocyclic nitrogen. The protons on the benzo-fused ring (H-5, H-6, and H-8) would appear as a set of coupled signals, likely a doublet, a doublet of doublets, and a singlet or narrow doublet, respectively, reflecting their substitution pattern.

The ethyl group at the C-7 position would present a characteristic quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling with each other. The chemical shift of the methylene protons would be further downfield than the methyl protons due to their direct attachment to the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-4 | 8.5 - 8.8 | s |

| H-5 | 7.9 - 8.1 | d |

| H-6 | 7.5 - 7.7 | dd |

| H-8 | 7.8 - 8.0 | s or d |

| -CH₂- (ethyl) | 2.8 - 3.1 | q |

| -CH₃ (ethyl) | 1.3 - 1.5 | t |

Note: Predicted values are based on analyses of similar quinoline structures. Actual values may vary depending on the solvent and experimental conditions. ias.ac.inmdpi.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound is expected to show 12 distinct resonances corresponding to the 12 carbon atoms in its structure.

Key signals include the nitrile carbon (C-3), which appears in a characteristic region around 115-120 ppm, and the carbon bearing the chlorine atom (C-2), which would be found significantly downfield. The carbons of the quinoline ring system are spread across the aromatic region (approx. 120-150 ppm). mdpi.comresearchgate.netchemicalbook.com The two aliphatic carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 126 - 130 |

| C-7 | 145 - 150 |

| C-8 | 124 - 128 |

| C-8a | 147 - 151 |

| C≡N | 115 - 118 |

| -CH₂- (ethyl) | 28 - 32 |

| -CH₃ (ethyl) | 14 - 18 |

Note: Predicted values are based on analyses of similar quinoline structures. Actual values may vary depending on the solvent and experimental conditions. ias.ac.inresearchgate.netchemicalbook.com

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show a clear cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also map the correlations between the adjacent H-5 and H-6 protons on the quinoline ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This technique is crucial for definitively assigning the signals in the ¹³C spectrum based on the already assigned ¹H signals. For example, it would link the quartet at ~2.9 ppm to the carbon at ~30 ppm, confirming the -CH₂- assignment. researchgate.netprinceton.edu

The H-4 proton showing a cross-peak to the nitrile carbon and C-5.

The ethyl methylene protons correlating to C-6, C-7, and C-8.

The H-8 proton showing a correlation to C-7 and the ethyl methylene carbon. These correlations firmly establish the substitution pattern of the entire molecule. researchgate.netprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. princeton.eduipb.pt A NOESY spectrum could, for instance, show a cross-peak between the ethyl group's methylene protons and the H-6 and H-8 protons, confirming their spatial proximity on the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the integrity of its core structure.

Each functional group vibrates at a characteristic frequency, producing a unique signature in the IR and Raman spectra.

C≡N Stretching : The nitrile group is one of the most easily identifiable functional groups in an IR spectrum. It exhibits a sharp, intense absorption band in the range of 2220-2260 cm⁻¹. msu.edu Its presence is a strong confirmation of the carbonitrile moiety.

C-Cl Stretching : The carbon-chlorine bond vibration is typically found in the fingerprint region of the spectrum, usually between 760-505 cm⁻¹. mdpi.com While this region can be complex, the presence of a strong band here is consistent with a chloro-substituent.

Aromatic and Aliphatic C-H Modes : The spectra clearly differentiate between aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations appear at frequencies just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). astrochem.orglibretexts.org In contrast, the aliphatic C-H stretching vibrations of the ethyl group occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 (Sharp, Medium-Strong) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1650 |

| C-Cl | Stretching | 505 - 760 |

Note: Values are based on established spectroscopic data for organic functional groups. mdpi.comlibretexts.orgnih.gov

The integrity of the quinoline ring system is confirmed by a series of characteristic skeletal vibrations. iosrjournals.org The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a pattern of several sharp bands in the 1650 cm⁻¹ to 1400 cm⁻¹ region. mdpi.comastrochem.org The specific pattern and frequencies of these bands are diagnostic for the quinoline core.

Furthermore, the substitution pattern on the benzene (B151609) ring portion can be corroborated by analyzing the out-of-plane (oop) C-H bending vibrations, which appear in the 900-650 cm⁻¹ range. The number and position of these bands are highly dependent on the number of adjacent free hydrogen atoms on the aromatic ring, providing another layer of structural confirmation. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of this compound, offering insights into its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. rsc.org Techniques like time-of-flight (TOF) mass spectrometry can provide mass measurements with errors below 5 mDa, a level of accuracy that distinguishes the target compound from others with the same nominal mass. researchgate.net For this compound (C12H9ClN2), the calculated exact monoisotopic mass is a key parameter for its identification. chemtik.comnih.gov This high level of precision is essential for confirming the identity of the compound and for the structural elucidation of related quinoline derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to assess the purity of this compound and to identify any potential impurities. aidic.it The gas chromatography component separates the compound from any volatile or semi-volatile contaminants, while the mass spectrometer provides mass spectra for each separated component. aidic.it This allows for both qualitative identification and quantitative analysis of the main compound and any trace impurities. aidic.it The retention time from the GC, combined with the mass spectrum, provides a high degree of confidence in the identification of the target molecule. researchgate.netaidic.it GC-MS is also valuable in the analysis of related quinoline compounds, aiding in the identification of various derivatives and their isomers. researchgate.net

Soft Ionization Techniques (e.g., ESI-MS, MALDI-TOF-MS) for Intact Molecular Ion Characterization

Soft ionization techniques are critical for observing the intact molecular ion of this compound with minimal fragmentation. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such methods. ESI-MS is particularly useful for generating protonated molecules [M+H]+, allowing for the accurate determination of the molecular weight. researchgate.net These techniques are instrumental in studying the non-covalent interactions and characterizing the molecular ions of various quinoline derivatives. rsc.org Time-of-flight (TOF) analyzers, often coupled with these soft ionization sources, provide high resolution and mass accuracy, which is vital for the structural confirmation of the compound. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state, revealing precise details about its atomic arrangement and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Precise Bond Lengths, Angles, and Dihedral Angles

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles within the this compound molecule. researchgate.netnih.gov The resulting crystallographic data provides an unambiguous confirmation of the compound's connectivity and conformation. For instance, in related quinoline structures, the planarity of the fused ring system is a key characteristic that can be precisely determined from SCXRD data. nih.gov The refinement of the crystal structure model against the diffraction data leads to a highly accurate and detailed molecular geometry. researchgate.netnih.gov

Table 1: Selected Crystallographic Data for a Related Quinoline Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 15.458 (3) |

| b (Å) | 3.9382 (8) |

| c (Å) | 16.923 (3) |

| β (°) | 112.854 (3) |

| Volume (ų) | 949.3 (3) |

| Z | 4 |

| Note: Data for 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332). nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Van der Waals Forces)

The crystal structure obtained from SCXRD also reveals the nature and geometry of intermolecular interactions that govern the packing of molecules in the solid state. These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. In similar quinoline derivatives, π-π stacking interactions between the aromatic quinoline ring systems are a common feature, often dictating the packing arrangement. nih.gov The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of this compound and can provide insights into its physical properties.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal analytical technique used to investigate the electronic structure of molecules. For conjugated systems like this compound, this method provides valuable insights into the electronic transitions between different molecular orbitals, the extent of conjugation, and the effects of various substituents on the electronic properties of the molecule.

The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands that arise from π → π* and n → π* electronic transitions. The quinoline ring system, being an aromatic and heterocyclic structure, possesses a delocalized π-electron system. The presence of substituents such as the chloro, ethyl, and cyano groups on the this compound molecule significantly influences its electronic absorption properties.

Theoretical studies on analogous compounds, such as 2-chloro-7-methylquinoline-3-carbaldehyde, provide a framework for understanding the electronic transitions in this compound. dergipark.org.tr Computational analyses using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the bands observed in a UV-Vis spectrum. dergipark.org.trrjptonline.org

For similar quinoline derivatives, the electronic transitions with the highest oscillator strengths are typically assigned to HOMO → LUMO or other transitions involving frontier molecular orbitals. dergipark.org.tr These transitions are predominantly of the π → π* type, which are characteristic of conjugated systems. The specific wavelengths of these absorptions are sensitive to the electronic nature of the substituents and the extent of conjugation.

A summary of theoretically predicted electronic transitions for a related quinoline derivative is presented in the table below, which can be considered indicative for this compound.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 3.75 | --- |

| S0 → S2 | --- | --- |

| S0 → S3 | --- | 0.11 |

Note: Data is based on theoretical calculations for a similar compound, 2-chloro-7-methylquinoline-3-carbaldehyde, and serves as an illustrative example. The actual values for this compound may vary.

The electronic transitions observed in the UV-Vis spectrum are directly related to the energy difference between the molecular orbitals involved. The most significant of these are the transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity and the electronic absorption properties of a molecule.

Computational studies on quinoline derivatives have shown that the HOMO and LUMO are typically π-orbitals distributed over the aromatic system. dergipark.org.trrjptonline.org The energy of these orbitals, and consequently the HOMO-LUMO gap, is influenced by the substituents on the quinoline ring. For instance, electron-withdrawing groups tend to lower the energy of both the HOMO and LUMO, while electron-donating groups tend to raise them.

In the case of this compound, the electron-withdrawing chloro and cyano groups are expected to stabilize the LUMO to a greater extent than the HOMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted quinoline. This smaller energy gap would result in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima in the UV-Vis spectrum.

Theoretical calculations for a structurally similar molecule, 2-chloro-7-methylquinoline-3-carbaldehyde, have determined the energy of the HOMO-LUMO transition to be around 3.75 eV. dergipark.org.tr This value provides an estimate for the electronic behavior of this compound. The HOMO-LUMO gap is a key factor in determining the maximum wavelength of absorption (λmax) in the UV-Vis spectrum.

The energies of the frontier molecular orbitals for a related quinoline derivative are presented in the following table.

| Molecular Orbital | Energy (eV) |

| HOMO-2 | --- |

| HOMO | --- |

| LUMO | --- |

| LUMO+1 | --- |

Note: The specific energy values are for a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, and are used here for illustrative purposes. The actual orbital energies for this compound will differ.

The distribution of the electron density in the HOMO and LUMO is also crucial for understanding the nature of the electronic transitions. In many quinoline derivatives, the HOMO is localized on the benzene ring portion, while the LUMO is concentrated on the pyridine (B92270) ring, indicating a charge transfer character for the HOMO → LUMO transition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-7-ethylquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, using phosphorus pentachloride (PCl₅) as a cyclizing agent. For example, substituted quinoline precursors (e.g., 7-ethylquinoline derivatives) are treated with chlorinating agents under controlled temperatures (80–100°C) to introduce the chloro and cyano groups. Reaction time, solvent polarity (e.g., DMF vs. toluene), and stoichiometry of PCl₅ significantly impact yield. Extended reaction times (>12 hours) may lead to over-chlorination, reducing purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions (e.g., ethyl group at C7, chloro at C2) and confirms aromatic proton environments.

- IR Spectroscopy : Identifies the nitrile stretch (~2220 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 247.06) and fragmentation patterns.

- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influencing crystal packing .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity in quinoline systems is influenced by electronic and steric factors. For example:

- Electron-Directing Groups : The ethyl group at C7 acts as an electron donor, directing electrophilic substitution to C3.

- Reagent Choice : Using N-chlorosuccinimide (NCS) instead of Cl₂ gas minimizes side reactions at competing positions.

- Temperature Control : Lower temperatures (0–5°C) favor selective nitrile formation at C3 over C4 .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-3-carbonitrile derivatives?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial IC₅₀ values) often stem from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) across studies.

- Structural Confounders : Compare analogs (e.g., 7-ethyl vs. 7-methyl substituents) to isolate substituent effects.

- Statistical Validation : Apply ANOVA or t-tests to assess significance of activity differences between batches .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and chloro groups activate the quinoline core for Suzuki-Miyaura couplings. Key considerations:

- Catalyst Optimization : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (e.g., DMSO).

- Base Selection : K₂CO₃ enhances transmetallation efficiency compared to NaOAc.

- Monitoring Byproducts : Use HPLC to detect dechlorinated byproducts, which reduce reaction efficiency .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for quinolines).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC.

- Kinetic Modeling : Use Arrhenius equations to predict degradation rates under varying conditions .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.